molecular formula C19H20N2O5 B11075307 3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione

3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione

Cat. No.: B11075307
M. Wt: 356.4 g/mol
InChI Key: JTUPISPGFLJRFS-UHFFFAOYSA-N
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Description

3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione is a complex organic compound characterized by its unique structure, which includes a pyran ring, a pyrrole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,3,5,5-tetramethyl-2,4-dioxo-2,3,4,5-tetrahydropyran with 1-(4-nitrophenyl)-1H-pyrrole under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole and pyran rings can interact with various biological macromolecules. These interactions can modulate enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitrophenyl and pyrrole groups, along with the pyran ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)pyrrol-2-yl]oxane-2,4-dione

InChI

InChI=1S/C19H20N2O5/c1-18(2)15(26-17(23)19(3,4)16(18)22)14-6-5-11-20(14)12-7-9-13(10-8-12)21(24)25/h5-11,15H,1-4H3

InChI Key

JTUPISPGFLJRFS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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